molecular formula C12H22N2O2 B1290764 Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 236406-49-8

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1290764
CAS No.: 236406-49-8
M. Wt: 226.32 g/mol
InChI Key: HPPARSNAMZJAPZ-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) is a bicyclic spirocyclic compound featuring two fused four-membered rings. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32), with a tert-butyl ester group protecting one nitrogen atom. This scaffold is widely used in medicinal chemistry as a rigid, conformationally restricted building block for sigma receptor ligands, kinase inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPARSNAMZJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632513
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-49-8
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method is the condensation of 2,7-diazaspiro[4.4]nonane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Reduced forms of the compound, potentially altering the spirocyclic ring.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological systems, providing insights into their potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Size Variations

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Structure : Features a three-membered and a five-membered ring ([3.5] spiro system).
  • Synthesis : Used in reductive amination and amide coupling reactions, similar to the [4.4] analog .
  • For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 1023301-84-9) shows enhanced solubility due to the HCl salt .
  • Applications : Less commonly reported in sigma receptor studies compared to the [4.4] analog .
tert-Butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Structure : Contains a ketone group at the 6-position of the spiro system.
  • Reactivity : The oxo group introduces hydrogen-bonding capability, which may improve target binding affinity .
  • Synthetic Utility: Serves as a precursor for further functionalization via keto-enol tautomerism .

Chiral Analogs

(S)- and (R)-Enantiomers
  • Examples: tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2201785-36-4)
  • Significance : Enantiomers enable stereoselective drug design. For instance, the (S)-enantiomer showed superior activity in preliminary sigma-1 receptor (S1R) binding assays .
  • Synthesis : Asymmetric synthesis or chiral resolution methods are required, increasing complexity .

Substituted Derivatives

Nitrogen-Substituted Analogs
  • Examples: Phenyl(7-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone (7a): Kᵢ = 1.8 nM for S1R . 2-(4-Methoxyphenyl)-7-phenethyl derivatives (9b): Lower potency (Kᵢ = 11 nM) due to steric hindrance .
  • Trends: Electron-withdrawing groups (e.g., cyano in 6e) enhance S1R selectivity over S2R . Benzyl or phenethyl spacers (e.g., 8a, 8b) reduce potency but improve metabolic stability .
Hydroxymethyl and Carbamoyl Derivatives
  • Example: tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1823258-46-3).
  • Utility : The hydroxymethyl group allows for conjugation or further oxidation, enabling prodrug strategies .

Physicochemical and Pharmacokinetic Properties

Property Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Spiro[3.5] Analog 6-Oxo Derivative
Molecular Weight 226.32 262.78 (HCl salt) 240.3
Solubility Low (requires DMSO/THF) High (HCl salt) Moderate
Storage Stability Stable at 2–8°C under inert atmosphere Stable Sensitive to oxidation
Biological Activity (S1R) Kᵢ = 1.8–11 nM Not reported Under investigation

Yield Comparisons

Reaction Type Spiro[4.4] Yield Spiro[3.5] Yield
Buchwald–Hartwig 56–76% Not reported
Amide Coupling 70–78% 32% (for spiro[3.5])

Biological Activity

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 236406-49-8) is a compound characterized by its unique spirocyclic structure, which contains two nitrogen atoms. This structural feature is believed to contribute significantly to its biological activity, particularly in the context of cancer therapy and enzyme inhibition.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number236406-49-8
Purity≥97%

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows it to bind uniquely to these targets, potentially acting as an inhibitor or activator depending on the specific biological context.

Research indicates that compounds with similar structures have shown promise as inhibitors for specific kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDK) and receptor tyrosine kinases (RET). These interactions suggest a potential role in modulating cell proliferation and signaling pathways relevant to cancer treatment .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Kinase Inhibition :
    • Studies have demonstrated that compounds similar to this compound can inhibit CDKs and RET kinases, which are crucial for cell cycle progression and cancer cell signaling .
  • Enzyme Interactions :
    • The compound has been investigated for its ability to interact with various enzymes, potentially affecting metabolic pathways and cellular functions .
  • Therapeutic Applications :
    • Due to its inhibitory effects on key kinases, there is ongoing research into its applications in cancer therapy, particularly in targeting tumor growth and proliferation .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study examining the effects of this compound on CDK activity showed that the compound could effectively reduce kinase activity in vitro, leading to decreased proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology.

Case Study 2: Interaction with Receptor Tyrosine Kinases

Another investigation focused on the binding affinity of this compound with RET kinases. The findings revealed that the compound could modulate RET signaling pathways, which are often dysregulated in various cancers.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • SNAr Approach : Reacting 2,4,5-trichloropyrimidine with tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in iPrOH with DIPEA under microwave irradiation (120°C, 5 h) yields derivatives in ~61% yield .
  • Coupling Reactions : Using HATU as a coupling agent with DIPEA in DMF enables amide bond formation with carboxylic acids, achieving yields up to 78% .
  • Buchwald-Hartwig Amination : Pd-catalyzed cross-coupling with aryl halides (e.g., 4-iodoanisole) in toluene with t-BuONa provides aryl-substituted derivatives (82–88% yields) .

Q. Key Reaction Conditions Table

MethodReagents/ConditionsYieldCharacterization (NMR, HRMS)Reference
SNAr2,4,5-Trichloropyrimidine, DIPEA, iPrOH61%1^1H/13^13C NMR, HRMS
HATU CouplingHATU, DIPEA, DMF78%1^1H NMR, LC-MS
Buchwald-HartwigPd2_2(dba)3_3, t-BuONa, toluene82–88%1^1H NMR

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction : The spirocyclic core and tert-butyl group geometry are resolved with a mean C–C bond length of 0.004 Å and R factor = 0.050 .
  • NMR Spectroscopy : Distinct 1^1H NMR signals for spirocyclic protons (δ 1.43–3.69 ppm) and 13^13C signals for carbonyl (δ 154–165 ppm) confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 441.23801 for [M+H]+) validates molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Storage : Refrigerated, airtight containers to prevent degradation; avoid exposure to moisture .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection; respiratory masks if aerosolization is possible .
  • Spill Management : Sweep/vacuum spills into sealed containers; avoid environmental release .

Advanced Research Questions

Q. How is this spirocyclic scaffold applied in medicinal chemistry and drug discovery?

Methodological Answer: The compound serves as a bioisostere for piperazine in drug design:

  • PARP Inhibitors : Derivatives like tert-butyl 7-(2-fluoro-5-((4-oxophthalazin-1-yl)methyl)benzoyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate exhibit reduced DNA damage and cytotoxicity compared to olaparib analogs .
  • Sigma Receptor Ligands : Substituted derivatives show nanomolar affinity for σ receptors, with antiallodynic activity in preclinical models .
  • Osteoclast Inhibition : Structural analogs demonstrate dose-dependent suppression of osteoclast activation, relevant for osteoporosis research .

Q. Biological Activity Table

ApplicationDerivative StructureKey FindingReference
PARP InhibitionFluoro-benzoyl substituted spirocycleIC50_{50} = 12 nM; reduced cytotoxicity
Sigma Receptor Binding4-Nitrophenyl-substituted spirocycleKiK_i = 3.2 nM (σ1_1 receptor)
Osteoclast InhibitionBenzyl-substituted spirocycle80% inhibition at 10 µM

Q. What challenges arise in characterizing the stereochemical complexity of this spirocyclic compound?

Methodological Answer: The spirocyclic core introduces conformational rigidity, complicating NMR analysis:

  • Rotameric Equilibria : Broadened 1^1H NMR signals (e.g., δ 3.15–3.61 ppm) suggest slow interconversion between rotamers at room temperature .
  • Crystallographic Resolution : Single-crystal X-ray diffraction is critical to resolve spiro junction geometry and substituent orientation .
  • Dynamic NMR (DNMR) : Variable-temperature NMR (e.g., 100°C in DMSO-d6_6) can coalesce split signals, confirming dynamic processes .

Q. How do computational methods enhance the study of this compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts preferred tautomeric forms and electron density distribution at the spirocyclic nitrogen atoms .
  • Molecular Docking : Models interactions with biological targets (e.g., σ receptors) to rationalize binding affinities and guide structural optimization .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity trends .

Q. Computational Insights Table

MethodApplicationKey InsightReference
DFTTautomer stabilityN1-protonated form is energetically favored
Molecular Dockingσ Receptor bindingHydrophobic pocket interactions drive affinity
QSARSubstituent effects on bioactivityElectron-withdrawing groups enhance σ1_1 affinity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

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